molecular formula C9H7N3O3 B6611122 methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 2383007-42-7

methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B6611122
CAS No.: 2383007-42-7
M. Wt: 205.17 g/mol
InChI Key: RAJNXAWUXANLNP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a methyl ester group at position 6 and a ketone at position 4. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol . This compound is synthesized via Hantzsch-type reactions, typically involving condensation of methyl acetoacetate derivatives with 6-amino uracils under reflux conditions in ethanol . Structural confirmation is achieved through IR, NMR, and elemental analysis, with characteristic peaks for ester carbonyl (~1700 cm⁻¹) and pyrimidine ring vibrations .

Properties

IUPAC Name

methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)6-3-2-5-7(12-6)8(13)11-4-10-5/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNXAWUXANLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrido-pyrimidine scaffold exhibits significant diversity based on substituents. Key analogues include:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate C₉H₇N₃O₃ Methyl ester, ketone N/A Ester C=O: 1705 cm⁻¹; Pyrimidine ring
Methyl 1,3,8-trimethyl-5-(3-nitrophenyl)-2,4-dioxo derivative (Compound 26) C₁₈H₁₈N₄O₆ 3-Nitrophenyl, trimethyl 97–98 Nitro group: 1530 cm⁻¹; Methyl: δ 2.8 ppm
2-Methyl-4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylic acid C₁₀H₉N₃O₄ Carboxylic acid, methyl N/A Acid C=O: 1680 cm⁻¹; Broad OH: 3300 cm⁻¹
Methyl 7-amino-4-oxo-5-phenyl-2-thioxo derivative (Compound 4a–k) C₁₅H₁₂N₄O₃S Phenyl, thioxo, amino 175–220 Thioxo: 1250 cm⁻¹; NH₂: δ 5.2 ppm
  • Impact of Substituents :
    • Electron-withdrawing groups (e.g., nitro in Compound 26) lower melting points due to reduced intermolecular hydrogen bonding .
    • Ester vs. Carboxylic Acid : The methyl ester derivative (C₉H₇N₃O₃) is more lipophilic than its carboxylic acid analogue (C₁₀H₉N₃O₄), affecting solubility and bioavailability .
    • Thioxo groups (e.g., in Compound 4a–k) introduce sulfur-based hydrogen bonding, enhancing thermal stability (melting points >175°C) .

Structural and Crystallographic Analysis

  • Crystal Packing : The thiazolo[3,2-a]pyrimidine derivative (C₂₄H₂₂N₂O₆S) crystallizes in a triclinic system (space group P1) with extensive hydrogen bonding (N–H···O, O–H···O), contributing to a high melting point (>200°C) .
  • Ring Puckering : Pyrido-pyrimidines exhibit planar or slightly puckered conformations, as analyzed via Cremer-Pople coordinates, influencing their stacking interactions .

Pharmacological Potential

  • Anticancer Applications : Nitrophenyl and thioxo derivatives show promise in kinase inhibition due to electron-deficient aromatic systems .
  • Anti-inflammatory Activity : Carboxylic acid derivatives (e.g., C₁₀H₉N₃O₄) exhibit enhanced solubility for formulation in aqueous matrices .

Key Research Findings

  • Substituent-Driven Reactivity: Electron-withdrawing groups (NO₂) accelerate cyclization in Hantzsch reactions but reduce yield due to side reactions .
  • Microwave Efficiency : Microwave synthesis reduces reaction times by 75% compared to traditional methods, with comparable purity .
  • Hydrogen Bonding Networks : Crystallographic studies (e.g., ) highlight the role of N–H···O bonds in stabilizing polymorphic forms.

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